Nuclease Resistance Profile
Oligonucleotides synthesized with 5'-DMTr-T-Methyl phosphonamidite and its cognate methyl phosphonamidite monomers produce a methyl phosphonate (MP) backbone. Unlike the native phosphodiester linkage, the MP linkage is completely resistant to hydrolysis by both exo- and endonucleases . In comparative studies, a single MP linkage at the 3'-end of an oligo-2'-O-methylribonucleotide is sufficient to prevent degradation by the 3'-exonuclease activity found in mammalian serum, whereas unmodified oligonucleotides are rapidly degraded [1].
| Evidence Dimension | Nuclease Degradation |
|---|---|
| Target Compound Data | Completely resistant to exo- and endonuclease hydrolysis; single MP linkage prevents 3'-exonuclease degradation in mammalian serum. |
| Comparator Or Baseline | Unmodified phosphodiester (PO) oligonucleotide; half-life in blood is short, rapid degradation by cellular nucleases. |
| Quantified Difference | Qualitative shift from 'rapidly degraded' to 'completely resistant' at the modified linkage site. |
| Conditions | In vitro assays with mammalian serum and purified nucleases. |
Why This Matters
This extreme nuclease resistance is the primary rationale for selecting methyl phosphonamidites in applications requiring prolonged oligonucleotide half-life in biological systems, such as antisense therapeutics and in vivo functional studies.
- [1] Agrawal, S., & Zhao, Q. (1998). Antisense therapeutics. Current Opinion in Chemical Biology, 2(4), 519-528. View Source
